molecular formula C16H11ClFN3O3 B11298788 N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11298788
M. Wt: 347.73 g/mol
InChI Key: JHKIYQRKIPDPAV-UHFFFAOYSA-N
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Description

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a hydrazide and a nitrile oxide can yield the oxadiazole ring.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 3-chlorophenyl group, often using a chlorinating agent.

    Attachment of the fluorophenoxyacetamide moiety: This final step involves the reaction of the oxadiazole intermediate with 4-fluorophenoxyacetic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like amines or hydroxyls.

Scientific Research Applications

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s stability and reactivity make it useful in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-chlorophenoxy)acetamide
  • N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-bromophenoxy)acetamide
  • N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

Uniqueness

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide is unique due to the presence of both a chlorophenyl and a fluorophenoxy group, which confer distinct chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C16H11ClFN3O3

Molecular Weight

347.73 g/mol

IUPAC Name

N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C16H11ClFN3O3/c17-11-3-1-2-10(8-11)15-20-16(21-24-15)19-14(22)9-23-13-6-4-12(18)5-7-13/h1-8H,9H2,(H,19,21,22)

InChI Key

JHKIYQRKIPDPAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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